2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide
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Description
The compound “2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide” is a thiazole derivative . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities and are used in the synthesis of various drug molecules .
Synthesis Analysis
The synthesis of similar thiazole derivatives often starts from a benzoic acid derivative . For instance, 4-chlorobenzoic acid can be esterified with methanol and then undergo hydrazination, salt formation, and cyclization to afford a thiazole derivative . This intermediate can then be converted into a sulfonyl chloride, which can react with amines to give the final product .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives are known to undergo various chemical reactions due to the presence of the reactive thiazole ring . The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Future Directions
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S2/c1-20-6-5-17-14(19)8-13-10-22-15(18-13)21-9-11-3-2-4-12(16)7-11/h2-4,7,10H,5-6,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNFHKWMSHJPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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